molecular formula C13H21NO4 B1276854 Boc-alpha-allyl-DL-Pro-OH CAS No. 315234-49-2

Boc-alpha-allyl-DL-Pro-OH

Cat. No. B1276854
CAS RN: 315234-49-2
M. Wt: 255.31 g/mol
InChI Key: ZTMLHNDSVVOEEH-UHFFFAOYSA-N
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Description

Boc-alpha-allyl-DL-Pro-OH, also known as 2-allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, is a compound synthesized through the combination of a Boc-protected alpha-allyl-amino acid derivative and DL-proline. It has a molecular formula of C13H21NO4 and a molecular weight of 255.31 . This compound is primarily used for research and development .


Physical And Chemical Properties Analysis

Boc-alpha-allyl-DL-Pro-OH has a molecular weight of 255.31 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Peptide Synthesis

Boc-alpha-allyl-DL-Pro-OH: is widely used in the field of peptide synthesis. It serves as a building block for the synthesis of proline-containing peptides. The Boc (tert-butoxycarbonyl) group protects the amino functionality during the synthesis process, allowing for the selective formation of peptide bonds . This compound is particularly useful in solid-phase peptide synthesis (SPPS), a technique employed to create peptides in a step-wise fashion, anchored to an insoluble resin .

Medicinal Chemistry

In medicinal chemistry, Boc-alpha-allyl-DL-Pro-OH is utilized to modify the structure of pharmacologically active peptides. By incorporating this proline analogue into peptides, researchers can investigate the impact on the peptide’s stability, receptor binding, and overall biological activity. Such modifications are crucial for the development of new therapeutic agents with improved efficacy and reduced side effects .

Biochemistry Research

Biochemists use Boc-alpha-allyl-DL-Pro-OH to study the structure-function relationships in proteins. Proline analogues like this one can induce conformational changes in peptides and proteins, which can be studied to understand protein folding, stability, and interactions with other biomolecules .

Pharmacology

In pharmacology, Boc-alpha-allyl-DL-Pro-OH finds application in the design of prodrug systems. Prodrugs are inactive derivatives of drug molecules that must undergo chemical conversion within the body to release the active drug. The introduction of proline analogues into prodrug designs can influence their metabolic stability and control the release rate of the active drug .

Materials Science

Boc-alpha-allyl-DL-Pro-OH: is also relevant in materials science, particularly in the development of peptide-based materials. The structural attributes of proline and its analogues can be exploited to create novel materials with specific mechanical properties or responsiveness to environmental stimuli .

Chemical Engineering

In chemical engineering, Boc-alpha-allyl-DL-Pro-OH is used in the synthesis of complex molecules. Its role in facilitating specific reactions and as a precursor in the production of various chemical products is invaluable. The compound’s stability under different conditions makes it a versatile agent in process chemistry .

Environmental Science

Lastly, Boc-alpha-allyl-DL-Pro-OH has potential applications in environmental science. For instance, peptides synthesized using this compound could be designed to have specific interactions with pollutants, aiding in bioremediation processes or the development of biosensors for environmental monitoring .

Safety and Hazards

Boc-alpha-allyl-DL-Pro-OH can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, using it only in well-ventilated areas, and wearing protective equipment such as gloves and eye protection . In case of exposure, it is advised to wash with plenty of water and seek medical help .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMLHNDSVVOEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404818
Record name Boc-alpha-allyl-DL-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

315234-49-2
Record name Boc-alpha-allyl-DL-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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